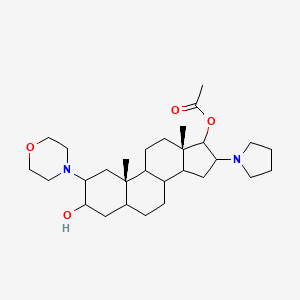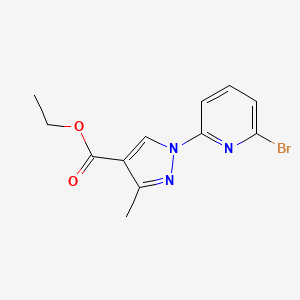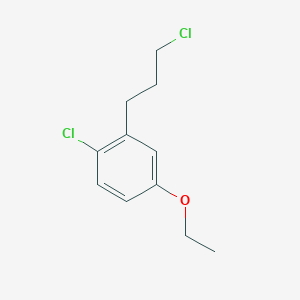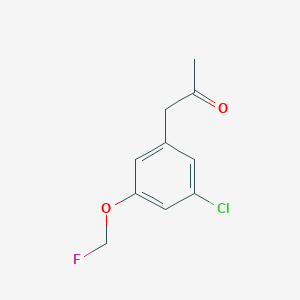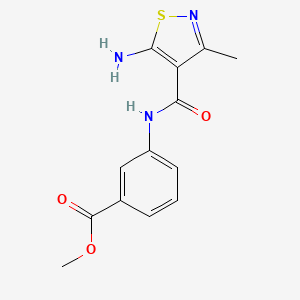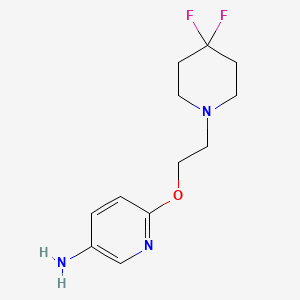
1-(4-Chloro-3-(trifluoromethylthio)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chloro and trifluoromethylthio groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-chloro-3-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The chloro and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chloro-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The chloro and trifluoromethylthio groups may enhance the compound’s binding affinity and specificity towards certain molecular targets .
Comparison with Similar Compounds
1-(4-Chloro-3-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:
4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: This compound has a similar structure but contains an isothiocyanate group instead of a hydrazine group.
4-Chloro-3-(trifluoromethyl)aniline: This compound lacks the hydrazine group and is used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
123418-94-0 |
|---|---|
Molecular Formula |
C7H6ClF3N2S |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
[4-chloro-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-5-2-1-4(13-12)3-6(5)14-7(9,10)11/h1-3,13H,12H2 |
InChI Key |
LOXYMGVXKXDMKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)SC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-6-fluorobenzo[D]thiazole-2-thiol](/img/structure/B14046762.png)
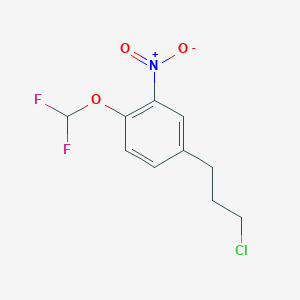
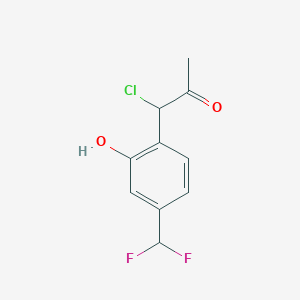

![(Z)-7-bromo-3,5-dimethyl-2,3-dihydrobenzo[f][1,4]oxazepine](/img/structure/B14046785.png)
![(4Z)-N4-[(4-chlorophenyl)methylidene]-N1-({1,4-dioxaspiro[4.5]decan-8-yl}methyl)-N1-methylbenzene-1,4-diamine](/img/structure/B14046791.png)
